Dibenzo[b,d]furan-2-ylboronic acid
Overview
Description
Dibenzo[b,d]furan-2-ylboronic acid is a white to beige powder with a melting point of 222-225°C and a molecular weight of 210.01 g/mol . Its structure features a boronic acid functional group (-B(OH)₂) attached to the 2-position of the dibenzofuran ring system, providing a handle for further derivatization and coupling reactions .
Synthesis Analysis
Dibenzo[b,d]furan-2-ylboronic acid can be synthesized through various methods, including Suzuki-Miyaura cross-coupling , direct borylation , and hydroboronation of dibenzofuran .Molecular Structure Analysis
The compound’s structure consists of a dibenzofuran ring with a boronic acid group attached at the 2-position. This unique structure allows for versatile reactivity and functionalization .Chemical Reactions Analysis
Dibenzo[b,d]furan-2-ylboronic acid participates in electrophilic reactions , such as halogenation and Friedel-Crafts reactions .Scientific Research Applications
“Dibenzo[b,d]furan-2-ylboronic acid” is a versatile and valuable building block in organic synthesis . It has found numerous applications in various fields such as:
-
Medicinal Chemistry : It’s used in the synthesis of pharmaceuticals . The specific application, methods, and results would depend on the particular pharmaceutical compound being synthesized.
-
Materials Science : This compound is used in the creation of materials with desired properties and functions . The specific application, methods, and results would depend on the particular material being synthesized.
-
Catalysis : It’s used in catalysis . The specific application, methods, and results would depend on the particular catalytic reaction being studied.
-
Organic Light-Emitting Diodes (OLEDs) : This compound is used in the creation of OLEDs . In a study, the 10H-phenoselenazine (PSe) core was substituted with dibenzo[b,d]furan-2-ylboronic acid to give 10-(4-(tert-butyl)phenyl)-3-dibenzo[b,d]furan-2-yl)-10H-phenoselenazine (PSeDBF). The PSeDBF displayed higher photoluminescence quantum yield (PLQY), a spin–orbital coupling matrix element 11 times higher, and external quantum efficiency, approximately 45% higher . A high external quantum efficiency of 12.8% combined with PLQY of 59% was achieved in the PSeDBF device .
-
Nonlinear Optical (NLO) Materials : Dibenzo[b,d]furan-2-ylboronic acid is used in the preparation of NLO materials . These materials have properties that change in response to the intensity of light they are exposed to, and they have applications in areas such as telecommunications, information processing, and laser technology .
-
Polymer Conjugates : This compound is also used in the synthesis of polymer conjugates . These are materials where a polymer backbone is attached to other components (the conjugates) to give the material desired properties .
-
Synthesis of Complex Organic Molecules : Dibenzo[b,d]furan-2-ylboronic acid can also be used as a building block for the synthesis of complex organic molecules . It can be functionalized with various substituents through traditional organic reactions, such as halogenation, nitration, and reduction, to create new compounds with unique properties .
-
Synthesis of Natural Products : This compound has been used as a building block in the synthesis of a variety of natural products, such as the antibiotic lobophorin C and the anticancer agent (±)-discodermolide .
-
Development of New Pharmaceuticals : One of the most significant applications of dibenzofuran-2-ylboronic acid is in the development of new pharmaceuticals . The specific application, methods, and results would depend on the particular pharmaceutical compound being synthesized.
Future Directions
properties
IUPAC Name |
dibenzofuran-2-ylboronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BO3/c14-13(15)8-5-6-12-10(7-8)9-3-1-2-4-11(9)16-12/h1-7,14-15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSSBJZCMMKRJTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)OC3=CC=CC=C32)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60476202 | |
Record name | Dibenzo[b,d]furan-2-ylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60476202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dibenzo[b,d]furan-2-ylboronic acid | |
CAS RN |
402936-15-6 | |
Record name | Dibenzo[b,d]furan-2-ylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60476202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dibenzo[b,d]furan-2-ylboronic Acid (contains varying amounts of Anhydride) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.